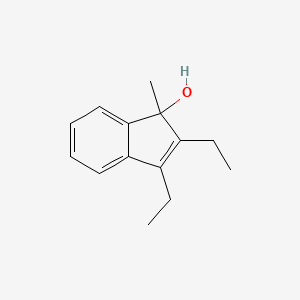
1H-Inden-1-ol, 2,3-diethyl-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Inden-1-ol, 2,3-diethyl-1-methyl- is an organic compound belonging to the class of indenols It is characterized by the presence of an indene ring system with hydroxyl, ethyl, and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-ol, 2,3-diethyl-1-methyl- typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions, which can be achieved using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 1H-Inden-1-ol, 2,3-diethyl-1-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1H-Inden-1-ol, 2,3-diethyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted indenols or derivatives.
科学研究应用
1H-Inden-1-ol, 2,3-diethyl-1-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-Inden-1-ol, 2,3-diethyl-1-methyl- involves its interaction with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The indene ring system provides a stable framework for various chemical transformations.
相似化合物的比较
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Similar structure but with different substituents.
1H-Indene, 2,3-dihydro-1,1-dimethyl-: Lacks the hydroxyl group.
1H-Inden-1-ol, 2,3-dihydro-: Lacks the ethyl and methyl groups.
Uniqueness
1H-Inden-1-ol, 2,3-diethyl-1-methyl- is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
117583-04-7 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
2,3-diethyl-1-methylinden-1-ol |
InChI |
InChI=1S/C14H18O/c1-4-10-11-8-6-7-9-13(11)14(3,15)12(10)5-2/h6-9,15H,4-5H2,1-3H3 |
InChI 键 |
JRGBTZFHUKLCQT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(C2=CC=CC=C21)(C)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
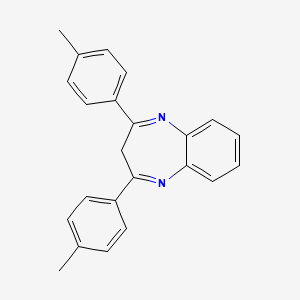
![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)
![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)
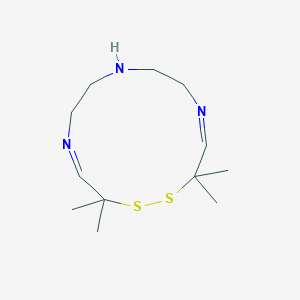
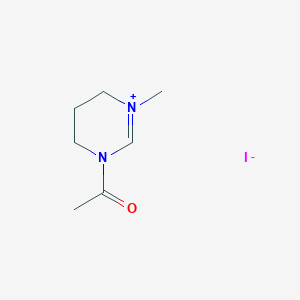
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
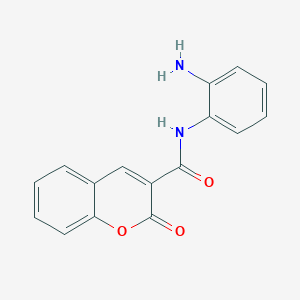
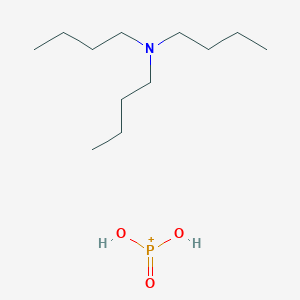
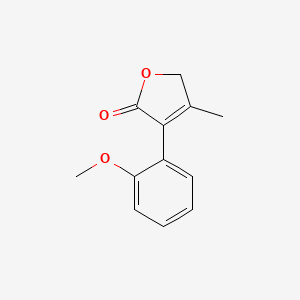
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)

